H-Ser-Leu-Ile-Gly-Arg-Leu-OH
Overview
Description
H-Ser-Leu-Ile-Gly-Arg-Leu-OH is a peptide derived from the amino acids serine, leucine, isoleucine, glycine, arginine, and leucine. This peptide has been studied extensively in the scientific community and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Diuretic and Natriuretic Properties
A peptide with the sequence "H-Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-..." was identified with potent diuretic and natriuretic activities, purified from rat atrial muscle (Flynn, de Bold, & de Bold, 1983).
Detection of Antibodies
A synthetic peptide with the sequence "Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp- Gly-Cys - Ser" was used in the enzyme immunoassay to detect antibodies in sera of patients with HTLV-III infection (Wang, Steel, Wisniewolski, & Wang, 1986).
Growth Hormone-Releasing Factor
A 44 amino acid peptide with growth hormone-releasing activity was isolated from a human pancreatic tumor. The sequence includes "H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala- Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-Gln-Gln-Gly-Glu-Ser-Asn-Gln-Glu-Arg-Gly -Ala-Arg-Ala-Arg-Leu-NH2" (Guillemin et al., 1982).
Murine Histocompatibility Antigen
Research on the murine histocompatibility antigen H-2Kb revealed the sequence "Gly-Pro-His-Ser-Leu-Arg-Tyr-Phe-Val-Thr-Ala-Val-Ser-Arg-Pro-Gly-Leu-Gly-Glu-Pro-Arg-Tyr-Met-Glu-Val-Gly-Tyr-Val-Asp-Asp-Thr-Glu-Phe-Val-Arg-Phe-Asp-Ser-Asp-Ala-Glu-Asn-Pro-Arg-Tyr-Glu-Pro-Arg-Ala-Arg-Trp-Met-Glu-Gln-Glu-Gly-Pro-Glu-Tyr-Trp-Glu-Arg-Glu-Thr-Gln-Lys-Ala-Lys-Gly-Asn-Glu-Gln-Ser-Phe-Arg-Val-Asp-Leu-Arg-Thr-Leu-Leu-Gly-Tyr-Tyr-(Asn)-Gln-Ser-Lys-Gly-Gly-Ser-His-Thr-Ile-Gln-Val-Ile-Ser-Gly-Cys-Glu-Val-Gly-Ser-Asp-Gly-Arg-Leu-Leu-Arg-Gly-Tyr-Gln-Gln-Tyr-Ala-Tyr-Asp-Gly-Cys-Asp-Tyr-Ile-Ala-Leu-Asn-Glu-Asp-Leu-Lys-Thr-Trp-Thr-Ala-Ala-Asp-Met-Ala-Ala-Leu-Ile-Thr-Lys-His-Lys-Trp-Glu-Gln-Ala-Gly-Glu-Ala-Glu-Arg-Leu-Arg-Ala-Tyr-Leu-Glu-Gly-Thr-Cys-Val-Glu-Trp-Leu-Arg-Arg-Tyr-Leu-Lys" (Uehara et al., 1980).
Cytochrome P450 2B1 Specificity
Research on cytochrome P450 2B1 studied the role of various amino acid residues including Ser, Thr, Val, Ile, and Leu at position 478 in enzyme activity and specificity (He, Balfour, Kedzie, & Halpert, 1992).
Photosynthetic Bacterium Reaction Centers
The amino-terminal sequences of subunits of the reaction center protein of Rhodopseudomonas sphaeroides included sequences such as "H2N-Ala-Leu-Leu-Ser-Phe-Glu-Arg-Lys-Tyr-Arg- Val-Pro-Gly-Gly-Thr-Leu-Val-Gly-Gly-Asn-Leu-Phe-Asp-Phe-(His)-Val-" (Sutton, Rosen, Feher, & Steiner, 1982).
Peptide Tagging
A method for site-directed labeling of peptides was studied using synthetic peptides including "Ser-Ile-Gly-Ser-Leu-Ala-Lys" (Geoghegan & Stroh, 1992).
Thrombin Receptor Activation
The structural requirements of a synthetic peptide "H–Ser–Phe–Leu–Leu–Arg–Asn–Pro–NH2" for thrombin receptor activation were explored (Nose et al., 1995).
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H55N9O8/c1-7-17(6)23(38-26(43)20(11-15(2)3)36-24(41)18(30)14-39)27(44)34-13-22(40)35-19(9-8-10-33-29(31)32)25(42)37-21(28(45)46)12-16(4)5/h15-21,23,39H,7-14,30H2,1-6H3,(H,34,44)(H,35,40)(H,36,41)(H,37,42)(H,38,43)(H,45,46)(H4,31,32,33)/t17-,18-,19-,20-,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOKQOBEMGIIAH-JYAZKYGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H55N9O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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